molecular formula C7H10BrFN2O B2486052 4-bromo-1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole CAS No. 1856099-37-0

4-bromo-1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2486052
CAS No.: 1856099-37-0
M. Wt: 237.072
InChI Key: UWIXYMZQRFXJKW-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BFEMP, and it has been found to have unique properties that make it a suitable candidate for use in different scientific applications.

Scientific Research Applications

Brominated Trihalomethylenones as Precursors

Brominated trihalomethylenones, related to the 4-bromo-1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole, have been explored as versatile precursors in the synthesis of various pyrazoles. These compounds are utilized in cyclocondensation reactions with hydrazine monohydrate to produce different 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. The methodology is simple and yields moderate to good results (Martins et al., 2013).

Radiotracer Synthesis for CB1 Cannabinoid Receptors

The compound's derivative has been used in synthesizing radiotracers for positron emission tomography (PET), specifically for studying CB1 cannabinoid receptors in the brain. This application demonstrates the compound's utility in advanced imaging techniques and neuroscience research (Katoch-Rouse & Horti, 2003).

Synthesis of Methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside

Another application involves bromomethoxylation of related compounds, leading to the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside. This demonstrates the compound's role in complex organic synthesis and its potential in creating specialized organic molecules (Sweet & Brown, 1968).

Synthesis of N-Substituted Pyrazolines

4-bromo derivatives have been used in the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles. This synthesis plays a significant role in the development of compounds with potential pharmacological activities, demonstrating the broad applicability of this chemical in medicinal chemistry (Bondavalli et al., 1988).

Antimicrobial and Antifungal Activities

The compound's derivatives have been evaluated for their antibacterial and antifungal activities. Such studies are crucial in discovering new antimicrobial agents, which is a significant area in pharmaceutical research (Pundeer et al., 2013).

Properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrFN2O/c1-12-5-7-6(8)4-10-11(7)3-2-9/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIXYMZQRFXJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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